2-(4-Methoxyphenyl)-8-methoxyquinazoline-4(3H)-one
2-(4-Methoxyphenyl)-8-methoxyquinazoline-4(3H)-one
Brand Name:
Vulcanchem
CAS No.:
1036-50-6
VCID:
VC21040412
InChI:
InChI=1S/C16H14N2O3/c1-20-11-8-6-10(7-9-11)15-17-14-12(16(19)18-15)4-3-5-13(14)21-2/h3-9H,1-2H3,(H,17,18,19)
SMILES:
COC1=CC=C(C=C1)C2=NC3=C(C=CC=C3OC)C(=O)N2
Molecular Formula:
C16H14N2O3
Molecular Weight:
282.29 g/mol
2-(4-Methoxyphenyl)-8-methoxyquinazoline-4(3H)-one
CAS No.: 1036-50-6
Cat. No.: VC21040412
Molecular Formula: C16H14N2O3
Molecular Weight: 282.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1036-50-6 |
|---|---|
| Molecular Formula | C16H14N2O3 |
| Molecular Weight | 282.29 g/mol |
| IUPAC Name | 8-methoxy-2-(4-methoxyphenyl)-3H-quinazolin-4-one |
| Standard InChI | InChI=1S/C16H14N2O3/c1-20-11-8-6-10(7-9-11)15-17-14-12(16(19)18-15)4-3-5-13(14)21-2/h3-9H,1-2H3,(H,17,18,19) |
| Standard InChI Key | QUWZBGKVPVWAEZ-UHFFFAOYSA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)C2=NC(=O)C3=C(N2)C(=CC=C3)OC |
| SMILES | COC1=CC=C(C=C1)C2=NC3=C(C=CC=C3OC)C(=O)N2 |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NC(=O)C3=C(N2)C(=CC=C3)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator